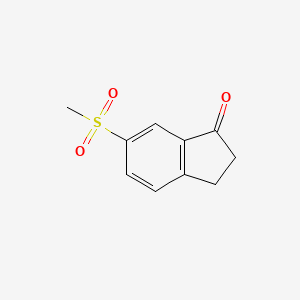
6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a methylsulfonyl group attached to an indanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one typically involves the introduction of a methylsulfonyl group to the indanone core. One common method includes the reaction of 2,3-dihydro-1H-inden-1-one with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted indanone compounds.
Applications De Recherche Scientifique
6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the indanone core. This can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
6-(Methylsulfonyl) Hexyl Isothiocyanate: Known for its chemopreventive properties.
Methylsulfonylmethane (MSM): Used as a dietary supplement with anti-inflammatory effects.
Uniqueness: 6-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure combined with a methylsulfonyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C10H10O3S |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
6-methylsulfonyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 |
Clé InChI |
DSLRGTXLMWQIHB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(CCC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















